

Introduction: The Significance of Fluorination in Peptide Science

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Compound of Interest

Compound Name:	<i>N-Fmoc-2,5-difluoro-L-phenylalanine</i>
CAS No.:	1004959-90-3
Cat. No.:	B3070638

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The introduction of fluorine atoms into amino acids is a powerful strategy in medicinal chemistry and drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence the conformational preferences, metabolic stability, and binding affinity of peptides.^[1] **N-Fmoc-2,5-difluoro-L-phenylalanine** is a derivative of the amino acid L-phenylalanine, where two hydrogen atoms on the phenyl ring have been replaced by fluorine atoms at the 2 and 5 positions.

The N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group is a crucial protecting group in modern peptide synthesis.^[2] Its stability in acidic conditions and lability in mild basic conditions make it ideal for orthogonal protection schemes in solid-phase peptide synthesis (SPPS), the most common method for chemically synthesizing peptides.^{[3][4]} Therefore, **N-Fmoc-2,5-difluoro-L-phenylalanine** serves as a specialized reagent for incorporating a difluorinated phenylalanine residue into a growing peptide chain, enabling the development of novel peptide-based therapeutics and research tools.^{[1][5]}

Physicochemical Properties

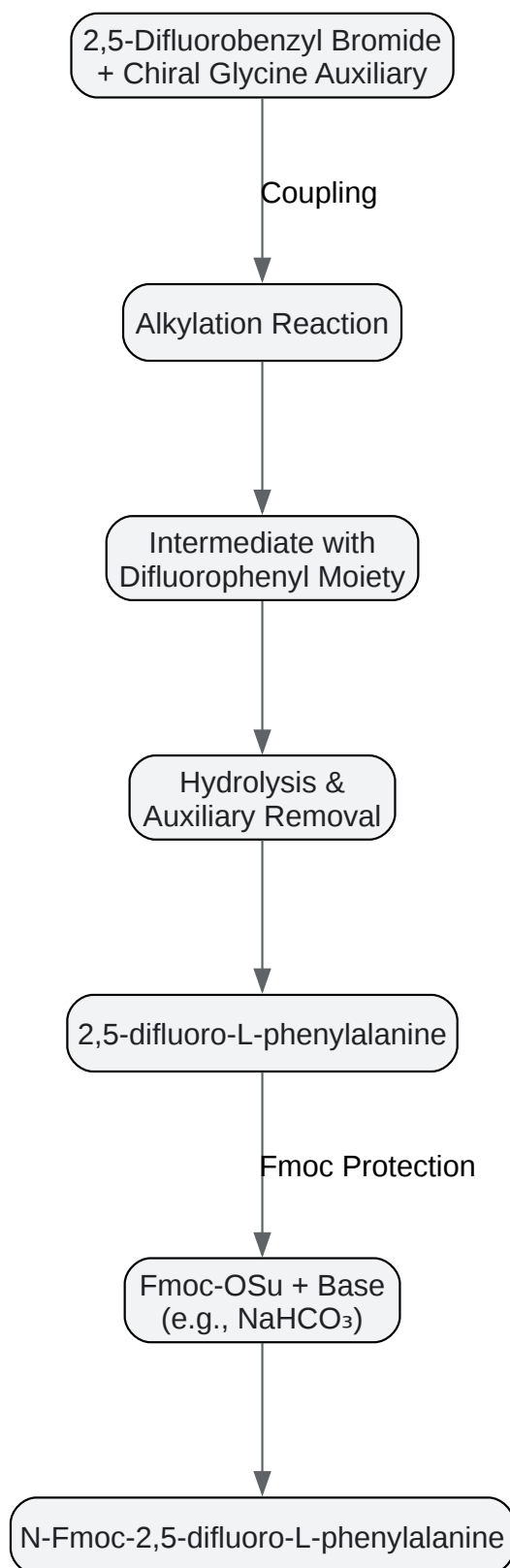
N-Fmoc-2,5-difluoro-L-phenylalanine is a white to off-white crystalline powder or solid at room temperature.[6] Its core chemical identifiers and properties are summarized below.

Property	Value	Source(s)
CAS Number	1004959-90-3	[6][7]
Molecular Formula	C ₂₄ H ₁₉ F ₂ NO ₄	[6][7]
Molecular Weight	423.42 g/mol	[6][7]
IUPAC Name	(2S)-3-(2,5-difluorophenyl)-2- {[(9H-fluoren-9- ylmethoxy)carbonyl]amino}pro- panoic acid	[7]
Physical Form	White to off-white powder or crystals	[6]
Purity	Typically ≥95-98% (by HPLC)	[6][8]
Solubility	Due to the large, hydrophobic Fmoc group, solubility is low in water but good in organic solvents like Dimethylformamide (DMF), Dichloromethane (DCM), and alcohols.[9]	
Stability	The compound is stable under standard storage conditions. The Fmoc group is stable to acids but readily cleaved by bases like piperidine.[3][10]	

Synthesis and Purification

The synthesis of fluorinated amino acids can be complex, often involving multi-step pathways to ensure correct stereochemistry. A generalized approach for producing **N-Fmoc-2,5-difluoro-L-phenylalanine** involves the synthesis of the core amino acid followed by the protection of the alpha-amino group.

A plausible synthetic route starts with a suitable difluorobenzyl halide which is coupled with a chiral glycine enolate equivalent (e.g., a Schöllkopf reagent) to introduce the amino acid backbone with the correct L-configuration.^[11] Following the formation of the 2,5-difluoro-L-phenylalanine, the amino group is protected using an Fmoc-donating reagent like Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl in the presence of a mild base.^[2]
^[11]



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Generalized Synthetic Workflow

Purification Protocol (Crystallization): Purification of the final product is typically achieved through recrystallization to remove unreacted starting materials and byproducts.

- Dissolution: Dissolve the crude **N-Fmoc-2,5-difluoro-L-phenylalanine** product in a minimal amount of a hot solvent system, such as an ethanol/water mixture.[12]
- Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[12]
- Filtration: Collect the resulting crystals by vacuum filtration.
- Washing: Wash the crystals with a small amount of the cold solvent system to remove residual impurities.
- Drying: Dry the purified crystals under vacuum to yield the final product.

Analytical Characterization

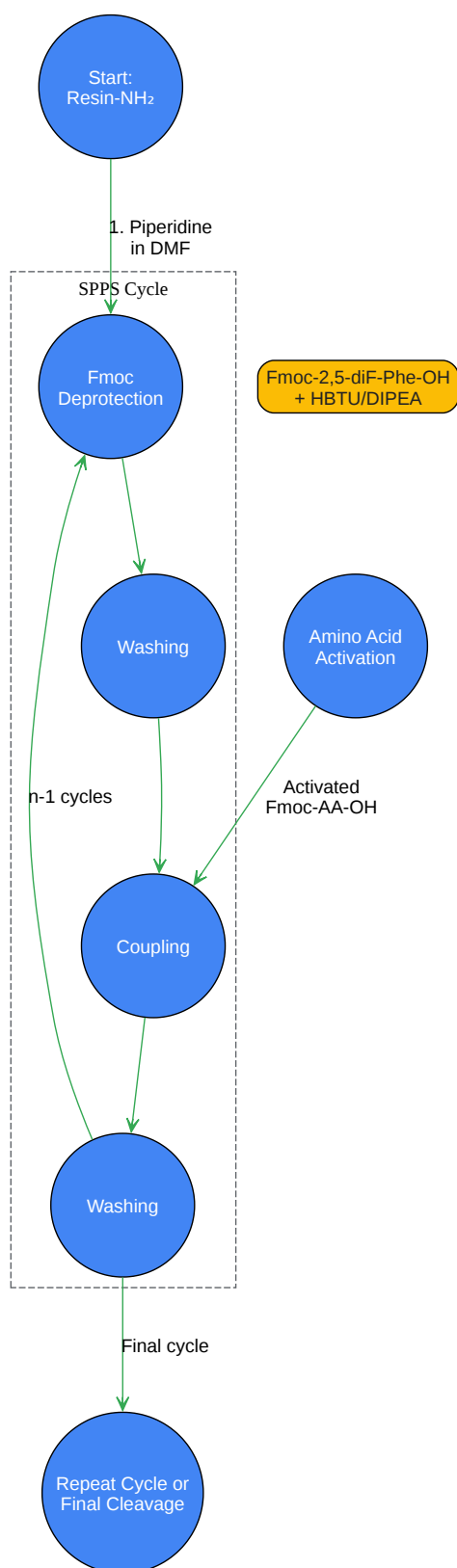
To ensure the identity and purity of **N-Fmoc-2,5-difluoro-L-phenylalanine**, several analytical techniques are employed.

- High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. A reversed-phase column (e.g., C18) with a gradient of water and acetonitrile (often containing 0.1% TFA) is typically used. The purity is determined by integrating the area of the product peak relative to the total peak area. Assays typically require $\geq 94.0\%$ purity.[13]
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For **N-Fmoc-2,5-difluoro-L-phenylalanine** ($C_{24}H_{19}F_2NO_4$), the expected monoisotopic mass is approximately 423.13 Da. Electrospray ionization (ESI) would typically show the protonated molecule $[M+H]^+$ at m/z 424.1.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the Fmoc group (typically in the 7.2-7.8 ppm range), the protons on the difluorinated phenyl ring, and the protons of the amino acid backbone (α -CH and β -CH₂).

- ^{13}C NMR: The carbon spectrum will display distinct signals for the carbonyl carbons (carboxyl and urethane), the numerous aromatic carbons, and the aliphatic carbons of the amino acid backbone.
- ^{19}F NMR: The fluorine NMR will show two distinct signals corresponding to the two non-equivalent fluorine atoms on the phenyl ring, confirming the 2,5-substitution pattern.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of **N-Fmoc-2,5-difluoro-L-phenylalanine** is its incorporation into synthetic peptides via the Fmoc-SPPS methodology. The process is cyclical, involving the sequential addition of amino acids to a growing chain anchored to a solid support (resin).



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The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Detailed Protocol for Incorporation: The following protocol outlines the steps for coupling **N-Fmoc-2,5-difluoro-L-phenylalanine** to a resin-bound peptide chain with a free N-terminal amine.

Step	Procedure	Rationale & Key Insights
1. Resin Swelling	Swell the peptide-resin in an appropriate solvent (e.g., DMF) for 30-60 minutes.	This allows the solvent and reagents to penetrate the resin beads, making the reactive sites accessible.
2. Fmoc Deprotection	Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat once.	Piperidine is a secondary amine base that efficiently removes the acid-stable Fmoc group via a β -elimination mechanism, exposing the free amine for the next coupling step. ^{[3][4]}
3. Washing	Wash the resin thoroughly with DMF (3-5 times) followed by DCM and then DMF again.	Washing is critical to remove residual piperidine and the dibenzofulvene-piperidine adduct, which can interfere with the subsequent coupling reaction.
4. Amino Acid Activation	In a separate vessel, dissolve N-Fmoc-2,5-difluoro-L-phenylalanine (3-5 equivalents) and an activating agent (e.g., HBTU/HOBt, 3-5 eq.) in DMF. Add a base like N,N-Diisopropylethylamine (DIPEA, 6-10 eq.). Allow to pre-activate for 5-10 minutes.	Activation converts the carboxylic acid into a more reactive species (e.g., an active ester), facilitating the formation of the amide (peptide) bond. DIPEA is a non-nucleophilic base that facilitates the reaction without removing the Fmoc group. ^[3]
5. Coupling	Add the activated amino acid solution to the washed, deprotected resin. Agitate the mixture for 1-2 hours at room temperature.	This is the peptide bond-forming step. The activated carboxyl group of the incoming amino acid reacts with the free amine on the growing peptide chain.

6. Washing	Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.	This prepares the peptide-resin for the next cycle of deprotection and coupling.
7. Monitoring (Optional)	Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (absence of free primary amines).	This is a quality control step to ensure high-yield synthesis. If the test is positive (blue color), a recoupling step may be necessary.

This cycle is repeated for each amino acid in the desired peptide sequence. After the final amino acid is coupled, the peptide is cleaved from the resin and side-chain protecting groups are removed, typically using a strong acid cocktail like trifluoroacetic acid (TFA) with scavengers.^[14]

Safety, Handling, and Storage

As a laboratory chemical, **N-Fmoc-2,5-difluoro-L-phenylalanine** must be handled with appropriate care.

Safety and Hazard Information:

Category	Information	Source(s)
Signal Word	Warning	[6][7]
Pictogram	GHS07 (Exclamation Mark)	[6][7]
Hazard Statements	H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.	[6][7]
Precautionary Statements	P261: Avoid breathing dust.P280: Wear protective gloves/protective clothing/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.	[6][7]

Handling:

- Handle in a well-ventilated area or a fume hood to avoid inhalation of the powder.[15]
- Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[10]
- Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[15]

Storage:

- Store in a tightly sealed container in a cool, dry place.[15] Recommended storage temperatures range from room temperature to 2-8°C.[6][7]
- Protect from moisture and light to ensure long-term stability.[16]

Conclusion

N-Fmoc-2,5-difluoro-L-phenylalanine is a highly valuable, specialized amino acid derivative for advanced peptide synthesis. Its strategic difluorination offers a pathway to modulate the

biological and pharmacological properties of peptides, including their stability, conformation, and receptor affinity. A thorough understanding of its chemical properties, handling, and application in the Fmoc-SPPS workflow is essential for its successful use in the design and discovery of next-generation peptide-based therapeutics and biochemical probes.

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